tert-butylN-{[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl]methyl}carbamate
Description
Evolution of Imidazo[1,2-a]Pyridine Research
Imidazo[1,2-a]pyridines first gained prominence in the 1970s with the discovery of zolpidem, a GABA_A receptor agonist used clinically for insomnia. Early studies focused on their sedative and anxiolytic properties, but subsequent research revealed broader biological activities, including antitumor, antimicrobial, and antiparasitic effects. The scaffold’s versatility stems from its ability to engage diverse biological targets, such as cyclin-dependent kinases (CDKs) and phosphoinositide-3-kinases (PI3Ks), through non-covalent interactions facilitated by its planar aromatic system.
A pivotal advancement occurred in 2008 when chemical-genetic profiling in Saccharomyces cerevisiae demonstrated that minor structural modifications—such as replacing a pyridine nitrogen with a carbon atom—redirected compound activity from mitochondrial disruption to nuclear DNA damage. This finding underscored the scaffold’s sensitivity to substituent effects, driving synthetic efforts to optimize selectivity. By 2021, photoredox-catalyzed β-functionalization methodologies enabled precise C–H bond modifications in saturated aza-heterocycles, expanding access to hydrogenated imidazopyridine derivatives like the title compound.
Development of Trifluoromethyl-Substituted Heterocycles
Trifluoromethyl groups have been strategically incorporated into heterocycles since the 1990s to enhance lipophilicity, metabolic stability, and target binding affinity. The electron-withdrawing nature of the CF3 group modulates pKa values and π-stacking interactions, as seen in fluoroquinolone antibiotics. However, early synthetic routes relied on harsh fluorinating agents, limiting structural diversity.
Breakthroughs in trifluoromethylation emerged with the advent of nucleophilic (e.g., Ruppert–Prakash reagent) and electrophilic (e.g., Umemoto’s reagent) CF3 sources. Transition-metal-catalyzed methods further enabled regioselective CF3 installation, as demonstrated in the synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridines via copper-mediated coupling. These advances positioned trifluoromethylated heterocycles as privileged motifs in drug discovery, with over 20% of FDA-approved drugs containing fluorine atoms as of 2024.
Significance of Carbamate-Functionalized Heterocycles in Research
Carbamates, characterized by their –O(CO)NR2 moiety, serve dual roles as protective groups and pharmacophores. In imidazopyridine chemistry, tert-butyl carbamates are widely employed to temporarily mask amine functionalities during multi-step syntheses, as exemplified in the protection of 8-aminomethyl groups in hydrogenated imidazopyridines. This strategy prevents unwanted side reactions while preserving the core heterocycle’s reactivity.
Beyond synthetic utility, carbamates enhance aqueous solubility and plasma stability. For instance, carbamate-functionalized imidazopyridines exhibit improved oral bioavailability compared to their free amine counterparts, attributed to reduced first-pass metabolism. Recent applications in prodrug design further highlight their role in controlled drug release, where enzymatic cleavage of the carbamate linkage yields active metabolites.
Historical Context of Reduced (Hydrogenated) Imidazopyridine Systems
Hydrogenated imidazopyridines, such as 5H,6H,7H,8H-imidazo[1,2-a]pyridines, emerged as alternatives to fully aromatic systems to address toxicity and selectivity issues. Early work in 2013 demonstrated that saturating the imidazopyridine ring reduced P-glycoprotein-mediated efflux, enhancing central nervous system penetration. The conformational flexibility of hydrogenated derivatives also allows adaptation to diverse binding pockets, as observed in PDGFR inhibitors where the saturated core improved kinase selectivity.
Synthetic access to these systems remained challenging until the development of Zn/HCl-mediated reductions and photoredox-catalyzed dehydrogenation/functionalization sequences. For example, the title compound’s hydrogenated core likely originates from a Zn/AcOH reduction of a nitroimidazopyridine precursor, followed by reductive amination to install the carbamate group. These methodologies have enabled systematic exploration of structure-activity relationships in hydrogenated heterocycles.
Properties
IUPAC Name |
tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O2/c1-13(2,3)22-12(21)18-7-9-5-4-6-20-8-10(14(15,16)17)19-11(9)20/h8-9H,4-7H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBJIZWSLYMCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN2C1=NC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate typically involves multiple steps. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Attachment of the tert-butyl carbamate group: This is usually done through a carbamation reaction using tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-{[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
tert-butylN-{[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related analogs, focusing on molecular properties, synthetic pathways, and functional group contributions.
Structural and Molecular Comparisons
Key Observations:
Heterocyclic Core Differences: The target compound’s imidazo[1,2-a]pyridine core differs from the pyrazine (Compounds 43 and 23) and pyrimidine (Compound in ) cores. Pyridine-based systems generally exhibit distinct electronic properties compared to pyrazines, influencing binding affinity and metabolic stability .
Carbamate Functionality :
- All compounds except Compound 23 retain a tert-butyl carbamate group, which is typically used to protect amines during synthesis. Compound 23’s free amine group may increase reactivity but reduce stability under acidic conditions .
Molecular Weight and Substituent Impact :
- The target compound’s estimated molecular weight (~350 g/mol) is lower than Compound 43 (521.2 g/mol), likely due to the absence of bulky methoxypyrazine and phenyl groups. This may enhance bioavailability .
- The pyrimidine-based compound in has a significantly lower molecular weight (257.26 g/mol), attributed to its simpler structure and lack of fused rings.
Biological Activity
Tert-butyl N-{[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl]methyl}carbamate is a synthetic compound with significant biological activity. Its unique structure incorporates a trifluoromethyl group and an imidazopyridine moiety, which contributes to its pharmacological properties. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H19F3N4O2
- Molecular Weight : 320.31 g/mol
- CAS Number : 2034460-12-1
Structural Characteristics
The compound features a tert-butyl group attached to a carbamate linkage, which is further connected to an imidazo[1,2-a]pyridine structure. The trifluoromethyl group enhances lipophilicity and potentially improves bioavailability.
Tert-butyl N-{[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl]methyl}carbamate exhibits various biological activities that may include:
- Inhibition of Enzymes : Preliminary studies suggest that compounds with similar structures may inhibit enzymes such as α-glucosidase, which is crucial in managing blood glucose levels in diabetes mellitus patients .
- Antimicrobial Properties : The imidazopyridine framework is known for its antimicrobial activity against various pathogens.
Antidiabetic Activity
Research indicates that related imidazo[1,2-c]quinazoline derivatives have demonstrated potent inhibition against α-glucosidase with IC50 values ranging from 50 to 268 µM . This suggests potential applications in diabetes management through the modulation of carbohydrate absorption.
Antimicrobial Activity
Studies have shown that similar compounds can exhibit significant antimicrobial properties. For example, derivatives of imidazopyridines have been tested against various bacterial strains and have shown promising results in inhibiting growth .
In Vitro Studies
A study focusing on the synthesis and evaluation of substituted imidazo[1,2-c]quinazolines revealed their effectiveness as α-glucosidase inhibitors. The most potent inhibitors were identified through structure-activity relationship (SAR) analysis and molecular docking studies .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | IC50 (α-glucosidase) | Activity Type |
|---|---|---|---|
| Tert-butyl N-{[2-(trifluoromethyl)-5H... | C13H19F3N4O2 | TBD | Potential Antidiabetic |
| 2-(4-(((2,3-diphenylimidazo[1,2-c]quinazolin-5-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)acetamide | C19H19N5OS | 50 µM | Antidiabetic |
| 2-(4-bis(trifluoromethyl)-5H... | C14H15F6N3O2 | TBD | Antimicrobial |
Q & A
Q. [Advanced]
- DFT Calculations : Predict HOMO/LUMO energies to identify reactive sites (e.g., trifluoromethyl group for hydrophobic interactions).
- Molecular Docking : Simulate binding with target enzymes (e.g., kinases) to prioritize substituents (e.g., halogens at C-6/C-8) .
- SAR Parallel Synthesis : Introduce electron-withdrawing groups to improve target affinity .
How to resolve contradictions in biological activity data across assays?
Q. [Advanced]
- Assay Validation : Repeat dose-response curves in triplicate across cell lines/enzymes.
- Purity Checks : Use HPLC (>95% purity) to exclude impurity-driven effects.
- Cross-Referencing : Compare with bromo/fluoro analogs to identify activity trends .
- Solvent Controls : Test DMSO vs. aqueous buffers to rule out solubility artifacts .
How does solvent choice affect stability during functionalization?
Q. [Basic]
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize carbamate but risk hydrolysis under acidic/basic conditions.
- Non-Polar Solvents (THF, DCM) : Preferred for anhydrous reactions.
Example: TFA deprotection in DCM at 0°C minimizes degradation, while aqueous DMSO causes >50% decomposition .
Which functional groups are reactive for derivatization?
Q. [Advanced]
- Carbamate Carbonyl : Nucleophilic attack by amines to form ureas/amides.
- Imidazo C-3 Position : Suzuki-Miyaura coupling for aryl/heteroaryl introductions.
Example: Trifluoromethyl replacement with boronate esters enables Miyaura borylation .
How to mitigate synthesis impurities?
Q. [Basic]
- Excess Reagent : Use 1.5 eq. tert-butyl carbamate and extend reaction time (12–24 hrs).
- Purification : Gradient chromatography (hexane:EtOAc 10:1→3:1) and DCM/hexane recrystallization .
How do structural modifications impact pharmacokinetics?
Q. [Advanced]
- Electron-Donating Groups (e.g., methoxy at C-6) : Reduce CYP450 metabolism (t₁/₂ = 8.2 hrs vs. 2.1 hrs for non-fluorinated analogs).
- Halogenation (e.g., bromine) : Enhances permeability but increases hepatic clearance .
What methodologies assess metabolic stability in vitro?
Q. [Advanced]
- Hepatic Microsomal Assays : Use human liver microsomes (HLM) with NADPH.
- LC-MS/MS Monitoring : Calculate intrinsic clearance (CLint) via parent compound depletion.
- CYP Inhibition Studies : Ketoconazole (CYP3A4 inhibitor) identifies major pathways .
How to ensure synthesis reproducibility across labs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
